

Technical Support Center: EN1441 Degradation of Androgen Receptor

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Compound of Interest				
Compound Name:	EN1441			
Cat. No.:	B15605074	Get Quote		

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **EN1441** to study the degradation of the Androgen Receptor (AR) and its splice variants, particularly focusing on the mechanism independent of Cullin E3 ligases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **EN1441**?

EN1441 is a covalent degrader that selectively targets the Androgen Receptor (AR) and its splice variant AR-V7.[1][2] Its mechanism is a two-fold process:

- Direct Covalent Modification and Destabilization: EN1441 directly and covalently binds to
 cysteine residue C125 within an intrinsically disordered region of the AR's N-terminal
 domain.[3][4][5][6] This modification induces a conformational change that destabilizes the
 AR and AR-V7 proteins.[3][4][5]
- Aggregation and Proteasomal Degradation: The destabilized proteins are prone to aggregation and are subsequently cleared by the proteasome.[3][4][5][7]

Q2: Is the EN1441-mediated degradation of AR dependent on Cullin E3 ligases?

No, the degradation of AR and AR-V7 by **EN1441** is independent of the Cullin family of E3 ubiquitin ligases.[3][4] This has been experimentally demonstrated by the observation that the







neddylation inhibitor MLN4924, which blocks the activity of Cullin E3 ligases, does not prevent **EN1441**-induced degradation of AR and AR-V7.[3][4]

Q3: How does the mechanism of EN1441 differ from that of PROTACs like ARV-110?

The mechanism of **EN1441** is distinct from that of PROTACs (Proteolysis Targeting Chimeras) such as ARV-110. While both lead to proteasomal degradation, the upstream events differ significantly:

- **EN1441**: Induces degradation through direct covalent modification, leading to protein destabilization and aggregation, which is then recognized by the proteasome.[3][4] This process does not rely on the recruitment of a specific E3 ligase.
- PROTACs (e.g., ARV-110): Function by forming a ternary complex between the target protein (AR) and an E3 ligase (like VHL or Cereblon), leading to ubiquitination of the target and its subsequent degradation by the proteasome.[3][4] The function of PROTACs is therefore dependent on the activity of the recruited E3 ligase.

Q4: What is the role of the acrylamide warhead in **EN1441**?

The acrylamide group in **EN1441** serves as a covalent warhead. It is essential for the molecule's activity, as it forms the covalent bond with the C125 residue of AR and AR-V7.[3] An analog of **EN1441** with an unreactive propenamide group does not induce the degradation of AR and AR-V7, highlighting the necessity of the covalent interaction.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
No or reduced degradation of AR/AR-V7 observed after EN1441 treatment.	Cell line does not express AR/AR-V7 with C125.	Confirm the AR sequence in your cell line. The C125S mutation has been shown to completely attenuate degradation.[3][4]
EN1441 compound has degraded.	EN1441 should be stored properly (e.g., at -80°C for long-term storage) and freshly diluted for experiments.[1]	
Incorrect dose or treatment duration.	EN1441 shows dose- responsive degradation, with significant loss of AR/AR-V7 observed as early as one hour of treatment.[1][3][4] Perform a dose-response and time- course experiment to determine the optimal conditions for your cell line.	
Degradation is blocked by a proteasome inhibitor but not by MLN4924, and you are trying to confirm the Cullinindependent mechanism.	This is the expected result.	This observation confirms that the degradation is proteasome-dependent but independent of Cullin E3 ligases.[3][4]
Difficulty in detecting AR/AR- V7 aggregation.	Suboptimal cell lysis or fractionation protocol.	Use a protocol that separates cellular extracts into soluble and insoluble fractions. After treatment with EN1441 and a proteasome inhibitor (like bortezomib), an accumulation of AR/AR-V7 in the insoluble fraction should be observable. [3][5]



EN1441 treatment leads to offtarget effects.

EN1441 has known off-targets.

While showing modest selectivity, EN1441 can engage other cellular proteins. [3][5] It is important to include appropriate controls, such as the inactive analog CMZ139, and consider proteomic approaches to identify potential off-target effects in your experimental system.[3]

Quantitative Data Summary

Table 1: In Vitro Activity of **EN1441**

Parameter	Value	Target	Assay Condition
EC50	4.2 μΜ	AR	Degradation in androgen-independent prostate cancer cells

This data is based on information from MedchemExpress and may not have been independently verified.[1]

Table 2: Effect of Inhibitors on **EN1441**-Mediated Degradation



Inhibitor	Target	Effect on EN1441- mediated Degradation	Conclusion
Bortezomib (BTZ)	Proteasome	Attenuates degradation	Degradation is proteasomedependent[3][4]
MLN4924	Neddylation (Cullin E3 ligase activity)	Does not attenuate degradation	Degradation is independent of Cullin E3 ligases[3][4]

Experimental Protocols

Key Experiment: Assessing Cullin E3 Ligase Independence

Objective: To determine if **EN1441**-mediated degradation of AR/AR-V7 is independent of Cullin E3 ligases.

Methodology:

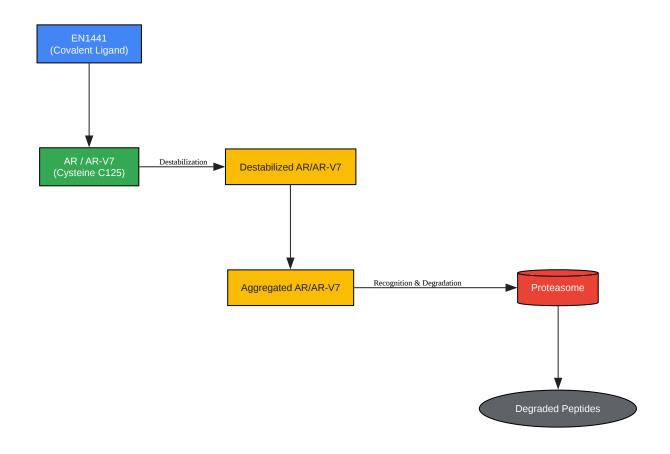
- Cell Culture: Plate androgen-independent prostate cancer cells (e.g., 22Rv1) that endogenously express AR and AR-V7.
- Pre-treatment with Inhibitor: Pre-treat cells with the neddylation inhibitor MLN4924 (typically 1 μM) for 1 hour to block the activity of Cullin E3 ligases. Include a DMSO vehicle control.
- **EN1441** Treatment: Treat the cells with **EN1441** at the desired concentration (e.g., 20 μM) for a specified time (e.g., 24 hours). Include a vehicle control for **EN1441** treatment.
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:



- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH).
- Incubate with appropriate HRP-conjugated secondary antibodies.
- Visualize bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities. If EN1441-mediated degradation is Cullin-independent, there will be no significant difference in the reduction of AR/AR-V7 levels between cells treated with EN1441 alone and those pre-treated with MLN4924.

Visualizations

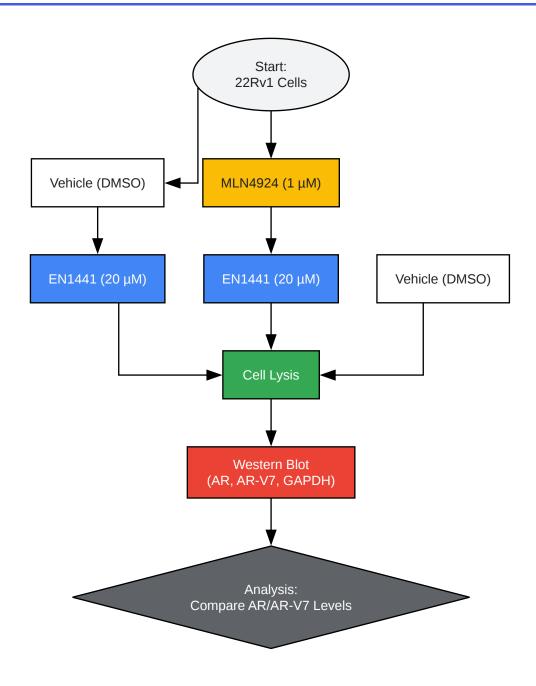




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Caption: Mechanism of **EN1441**-induced AR/AR-V7 degradation.

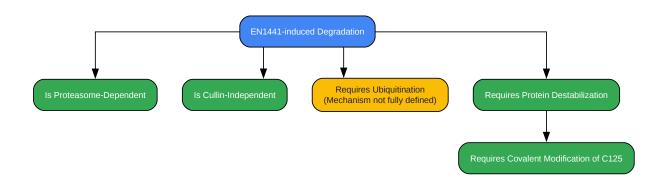




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Caption: Workflow for testing Cullin E3 ligase independence.





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Caption: Key dependencies of **EN1441**-mediated degradation.

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